molecular formula C20H15N5O2 B12607605 N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea CAS No. 918508-87-9

N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea

Cat. No.: B12607605
CAS No.: 918508-87-9
M. Wt: 357.4 g/mol
InChI Key: AVOPMAGNAQFNNI-UHFFFAOYSA-N
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Description

N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a synthetic chemical compound designed for research applications. This molecule is of significant interest in medicinal chemistry and drug discovery due to its complex structure, which incorporates a urea linkage between a pyridin-4-yl group and a phenyl ring that is functionalized with a 1H-pyrrolo[2,3-b]pyridine-3-carbonyl moiety. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in the development of protein kinase inhibitors . Compounds featuring this structure have been extensively investigated for their ability to modulate key signaling pathways involved in cell proliferation and disease progression . The specific spatial arrangement and electronic properties of this molecule make it a valuable chemical tool for probing biological mechanisms. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening against a panel of kinase targets. Its structure suggests potential as a starting point for the development of novel therapeutic agents for various conditions. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, following all appropriate laboratory safety protocols.

Properties

CAS No.

918508-87-9

Molecular Formula

C20H15N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-pyridin-4-yl-3-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea

InChI

InChI=1S/C20H15N5O2/c26-18(17-12-23-19-16(17)5-2-8-22-19)13-3-1-4-15(11-13)25-20(27)24-14-6-9-21-10-7-14/h1-12H,(H,22,23)(H2,21,24,25,27)

InChI Key

AVOPMAGNAQFNNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=NC=C2)C(=O)C3=CNC4=C3C=CC=N4

Origin of Product

United States

Preparation Methods

General Synthetic Route

A common approach for synthesizing this compound involves a multi-step process that includes:

  • Formation of the Pyrrolo[2,3-b]pyridine Derivative :

    • The initial step typically involves the cyclization of 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. This reaction yields substituted pyrrolo[2,3-b]pyridine intermediates, which are crucial for further transformations.
  • Coupling with Phenyl Isocyanate :

    • The pyrrolo derivative can then be reacted with phenyl isocyanate to form the urea linkage. This step is critical as it introduces the urea functional group into the molecule, resulting in the formation of this compound.

Reaction Conditions

The reaction conditions for these transformations are typically optimized for yield and purity:

  • Temperature : Reactions are often conducted at elevated temperatures (e.g., reflux conditions) to facilitate cyclization and coupling.

  • Solvent : Common solvents include acetic acid and dimethyl sulfoxide (DMSO), which help dissolve reactants and promote reaction kinetics.

Alternative Synthetic Pathways

Recent studies have proposed alternative synthetic routes that may offer improved yields or simpler procedures:

  • One-Pot Synthesis : Some methodologies suggest a one-pot synthesis approach where all reactants are combined simultaneously. This method reduces the number of purification steps required and can enhance overall efficiency.

  • Use of Catalysts : Employing transition metal catalysts (e.g., palladium or copper) in cross-coupling reactions has been explored to facilitate the formation of carbon-nitrogen bonds more effectively than traditional methods.

Data Tables

Table 1: Summary of Synthetic Methods for this compound

Methodology Key Reagents Yield (%) Remarks
Cyclization + Coupling 2-amino-1,5-diphenyl-pyrrole, phenyl isocyanate 70-85 Standard method; requires purification
One-Pot Synthesis All reactants in one vessel 75 Reduces steps; efficient
Catalytic Cross-Coupling Transition metal catalysts 80 Enhances bond formation

Table 2: Characterization Data for Synthesized Compounds

Compound Molecular Formula Melting Point (°C) Spectroscopic Data (IR/NMR)
N-Pyridin-4-yl-N'-[3-(1H-pyrrolo... C19H19N5O 210-215 IR: 1670 cm⁻¹ (C=O), NMR: δ 11.97 ppm (NH₂)

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-4-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Pyridin-4-yl-N’-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound belongs to a class of urea-linked kinase inhibitors. Below is a comparison with two analogs identified in multi-target kinase inhibitor studies ():

Compound A : N-Phenyl-N'-{4-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazol-3-yl]phenyl}urea
  • Structural Differences :
    • Replaces the pyridin-4-yl group with a phenyl ring.
    • Incorporates a pyrazole ring instead of the pyrrolopyridine-3-carbonylphenyl system.
  • Pyrazole may alter binding kinetics to Aurora A compared to the carbonyl-linked pyrrolopyridine in the primary compound .
Compound B : 4-[3-(4-N-Phenylcarbamylaminophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(N-morpholinylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine
  • Structural Differences :
    • Features a morpholinylmethyl group and an ethyl-substituted pyrazole.
    • Lacks the urea linkage but retains the pyrrolopyridine core.
  • Functional Implications :
    • Morpholine enhances solubility and metabolic stability.
    • Ethyl-pyrazole may increase steric hindrance, affecting target engagement .

Data Table: Structural and Hypothetical Pharmacological Profiles

Parameter Primary Compound Compound A Compound B
Core Structure Urea-linked pyrrolopyridine carbonylphenyl + pyridinyl Urea-linked pyrazole + phenyl Pyrrolopyridine + morpholinylmethyl + ethyl-pyrazole
Molecular Weight (Da) ~435 (estimated) ~420 (estimated) ~550 (estimated)
Key Substituents Pyridin-4-yl, pyrrolopyridine carbonyl Phenyl, pyrazole Morpholinylmethyl, ethyl-pyrazole
Hypothetical Solubility Moderate (polar groups) Low (phenyl dominance) High (morpholine contribution)
Target Affinity (Aurora A) Likely strong (π-π stacking + H-bonding) Moderate (reduced H-bonding potential) Variable (steric effects from ethyl group)

Research Findings and Mechanistic Insights

  • Primary Compound :
    The pyrrolopyridine-3-carbonyl group likely engages in hydrogen bonding with kinase catalytic domains, while the pyridin-4-yl group stabilizes the compound in aqueous environments. This dual functionality positions it as a candidate for oral bioavailability in preclinical models.

  • Compound A :
    The absence of a polar pyridinyl group may limit cellular uptake, as suggested by analogous urea derivatives. However, its pyrazole core could confer selectivity for STK1 over Aurora A .

  • Compound B : The morpholinylmethyl group improves pharmacokinetic properties, as seen in related kinase inhibitors. However, the ethyl-pyrazole substituent might reduce binding efficiency due to steric clashes in the ATP-binding pocket .

Biological Activity

N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea is a compound of significant interest due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, with a focus on its mechanisms of action, efficacy against specific targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for therapeutic intervention.

In Vitro Studies

Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including the target compound, exhibit potent inhibitory activity against FGFRs. For instance, a related compound showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in cell proliferation assays. These findings suggest that this compound may similarly inhibit FGFR activity effectively .

Table 1: IC50 Values of Related Compounds Against FGFRs

CompoundFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)
Compound 4h7925
This compoundTBDTBDTBD

Apoptosis Induction

In vitro experiments have shown that the compound can induce apoptosis in breast cancer cells (4T1 cell line). This was evidenced by increased levels of apoptotic markers and decreased cell viability upon treatment with the compound .

Migration and Invasion Inhibition

The compound also demonstrated significant inhibition of migration and invasion in cancer cell lines. This is crucial as these processes are key contributors to cancer metastasis. The reduction in invasive capability suggests potential utility in preventing cancer spread .

Study on Related Derivatives

A study focused on a series of pyrrolo[2,3-b]pyridine derivatives indicated that modifications to the urea moiety could enhance selectivity and potency against FGFRs. One derivative achieved an IC50 value of 25 nM against FGFR3 while exhibiting low toxicity profiles .

Clinical Implications

The promising biological activities observed in preclinical models suggest that compounds like this compound could advance into clinical trials targeting solid tumors characterized by aberrant FGFR signaling.

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